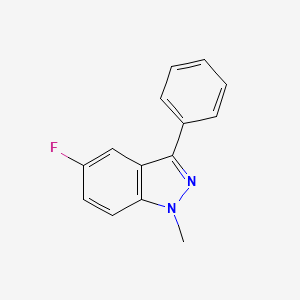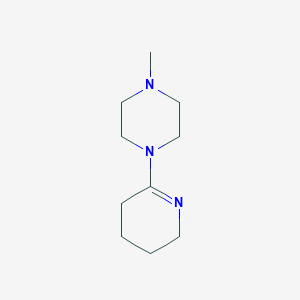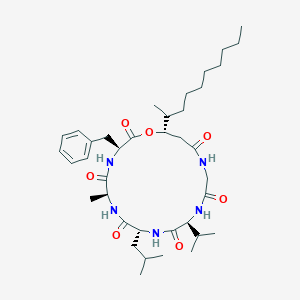
Scopularide B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scopularide B is a cyclodepsipeptide compound isolated from marine-derived fungi, particularly from the genus Scopulariopsis. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Scopularide B can be synthesized through a series of organic reactions starting from amino acids such as glycine, l-valine, d-leucine, l-alanine, and l-phenylalanine. The synthesis involves coupling these amino acids to form a peptide chain, followed by cyclization to produce the depsipeptide structure.
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using marine fungi strains that naturally produce the compound. The fermentation conditions, such as temperature, pH, and nutrient medium, are optimized to maximize the yield of this compound.
Chemical Reactions Analysis
Types of Reactions: Scopularide B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions are performed using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of hydroxyl groups on the carbon chain.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other nucleophiles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various pathogens.
Medicine: Explored for its anticancer properties, showing potential in inhibiting the growth of cancer cells.
Industry: Potential use in the development of new pharmaceuticals and bioactive compounds.
Mechanism of Action
The mechanism by which Scopularide B exerts its effects involves interaction with specific molecular targets and pathways. It is believed to bind to certain enzymes or receptors, leading to the inhibition of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Scopularide B is similar to other cyclodepsipeptides such as Scopularide A and other related compounds produced by marine fungi. this compound is unique in its specific amino acid composition and biological activities. The comparison highlights its potential for unique applications in antimicrobial and anticancer therapies.
List of Similar Compounds
Scopularide A
Other cyclodepsipeptides produced by marine fungi
This comprehensive overview of this compound provides insight into its synthesis, reactions, applications, and unique properties compared to similar compounds. Further research is needed to fully understand its potential and develop practical applications.
Properties
Molecular Formula |
C38H61N5O7 |
|---|---|
Molecular Weight |
699.9 g/mol |
IUPAC Name |
(3S,6S,9R,12S,19S)-3-benzyl-19-decan-2-yl-6-methyl-9-(2-methylpropyl)-12-propan-2-yl-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C38H61N5O7/c1-8-9-10-11-12-14-17-26(6)31-22-32(44)39-23-33(45)43-34(25(4)5)37(48)41-29(20-24(2)3)36(47)40-27(7)35(46)42-30(38(49)50-31)21-28-18-15-13-16-19-28/h13,15-16,18-19,24-27,29-31,34H,8-12,14,17,20-23H2,1-7H3,(H,39,44)(H,40,47)(H,41,48)(H,42,46)(H,43,45)/t26?,27-,29+,30-,31-,34-/m0/s1 |
InChI Key |
RALTUMFCLLNZRF-ZWQOBNLXSA-N |
Isomeric SMILES |
CCCCCCCCC(C)[C@@H]1CC(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)O1)CC2=CC=CC=C2)C)CC(C)C)C(C)C |
Canonical SMILES |
CCCCCCCCC(C)C1CC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)CC2=CC=CC=C2)C)CC(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Zirconium,[(1R)-[1,1'-binaphthalene]-2,2'-diolato(2-)-kO2,kO'2][(1R)-[1,1'-biphenyl]-2,2'-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]-](/img/structure/B15342545.png)
![3,3-Dimethyl-13-p-tolyl-2,3,4,13-tetrahydroindazolo[1,2-b]phthalazine-1,6,11-trione](/img/structure/B15342552.png)
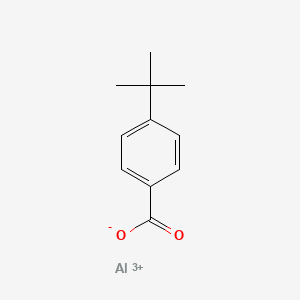

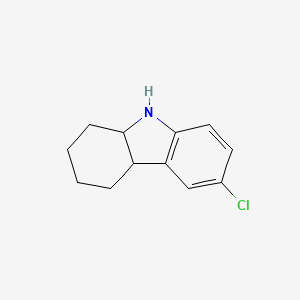
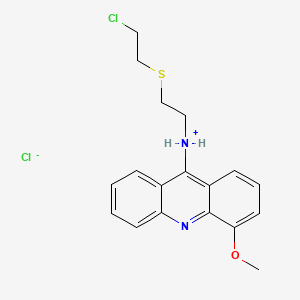
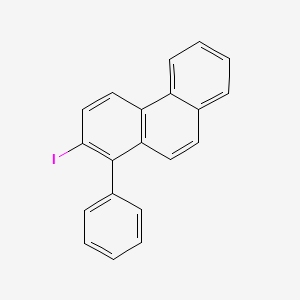
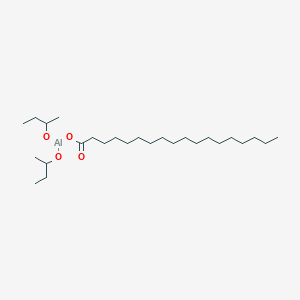
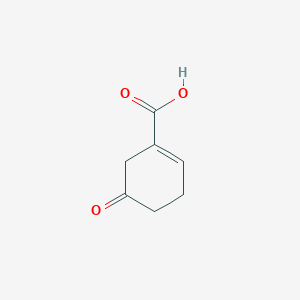
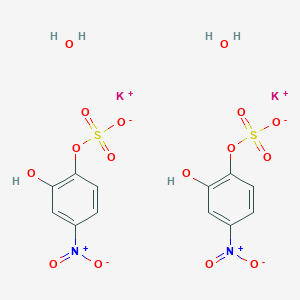
![4-[(4-ethoxyphenyl)azo]-N,N-diethylaniline](/img/structure/B15342595.png)

